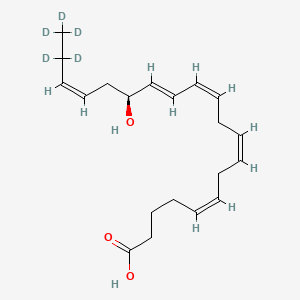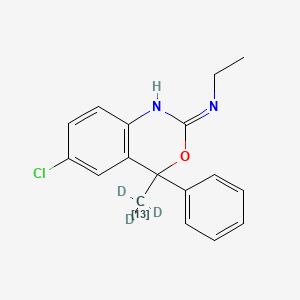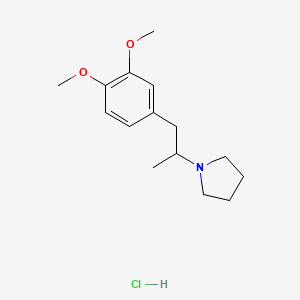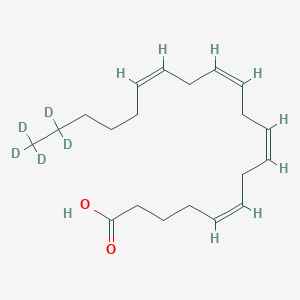
13,14-Dihydro-15-keto-PGE2-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dihydro-15-keto Prostaglandin E2-d9 is a deuterated analog of 13,14-dihydro-15-keto Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-dihydro-15-keto Prostaglandin E2 in various biological samples. It is a metabolite of Prostaglandin E2, which plays a significant role in various physiological processes, including inflammation and smooth muscle function .
Preparation Methods
The synthesis of 13,14-dihydro-15-keto Prostaglandin E2-d9 involves the reduction of the double bond between carbon atoms 13 and 14 in Prostaglandin E2, followed by the oxidation of the hydroxyl group at carbon 15. This process is typically carried out using 15-oxo-PG Δ13 reductase . Industrial production methods for this compound are not widely documented, but it is generally synthesized in specialized laboratories for research purposes.
Chemical Reactions Analysis
13,14-Dihydro-15-keto Prostaglandin E2-d9 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.
Reduction: The double bond between carbon atoms 13 and 14 can be reduced.
Substitution: Various functional groups can be substituted at different positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .
Scientific Research Applications
13,14-Dihydro-15-keto Prostaglandin E2-d9 is used extensively in scientific research, particularly in the fields of:
Chemistry: As an internal standard for mass spectrometry and other analytical techniques.
Biology: To study the metabolism and function of Prostaglandin E2 and its metabolites.
Medicine: In research related to inflammation, cancer, and other diseases where Prostaglandin E2 plays a role.
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E2-d9 involves its role as a metabolite of Prostaglandin E2. It is formed through the action of 15-oxo-PG Δ13 reductase on Prostaglandin E2. Unlike Prostaglandin E2, this compound does not bind effectively to Prostaglandin E2 receptors EP2 and EP4, nor does it induce adenylate cyclase activity . This makes it a useful tool for studying the metabolic pathways and biological effects of Prostaglandin E2 without the confounding effects of receptor activation.
Comparison with Similar Compounds
Similar compounds to 13,14-dihydro-15-keto Prostaglandin E2-d9 include:
13,14-Dihydro-15-keto Prostaglandin E2: The non-deuterated analog, which is the primary metabolite of Prostaglandin E2 in plasma.
13,14-Dihydro-15-keto Prostaglandin F2α: Another metabolite formed by the reduction of the double bond between carbon atoms 13 and 14 in Prostaglandin F2α.
13,14-Dihydro-15-keto-tetranor Prostaglandin E2: A further metabolite formed by the removal of four carbons at the α-terminus and oxidation of the terminal ω-carbon.
The uniqueness of 13,14-dihydro-15-keto Prostaglandin E2-d9 lies in its deuterated form, which makes it particularly useful as an internal standard in analytical techniques due to its distinct mass compared to the non-deuterated analog.
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
CUJMXIQZWPZMNQ-QNUVVDNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















